Binding Affinity (Ki) for the 5-HT6 Receptor: Comparative Potency Assessment
SGS518 oxalate, whose active moiety is idalopirdine, demonstrates high binding affinity for the human 5-HT6 receptor. Its Ki value of 0.83 nM positions it as a more potent binder than other well-known 5-HT6 antagonists like cerlapirdine (Ki = 1.3 nM) [1]. This difference in binding affinity is quantifiable and can influence the effective concentration required in vitro.
| Evidence Dimension | In vitro binding affinity for human 5-HT6 receptor |
|---|---|
| Target Compound Data | Ki = 0.83 nM |
| Comparator Or Baseline | Cerlapirdine (SAM-531): Ki = 1.3 nM; Intepirdine (SB-742457): Ki = 0.23 nM |
| Quantified Difference | SGS518 oxalate has approximately 1.6-fold higher affinity than cerlapirdine, but lower affinity than intepirdine. |
| Conditions | Radioligand binding assay using human recombinant 5-HT6 receptors |
Why This Matters
The higher binding affinity relative to some alternatives suggests that SGS518 oxalate may achieve target engagement at lower concentrations in in vitro assays, potentially improving assay sensitivity and reducing non-specific effects.
- [1] Grychowska, K., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Biomolecules, 13(2), 309. View Source
